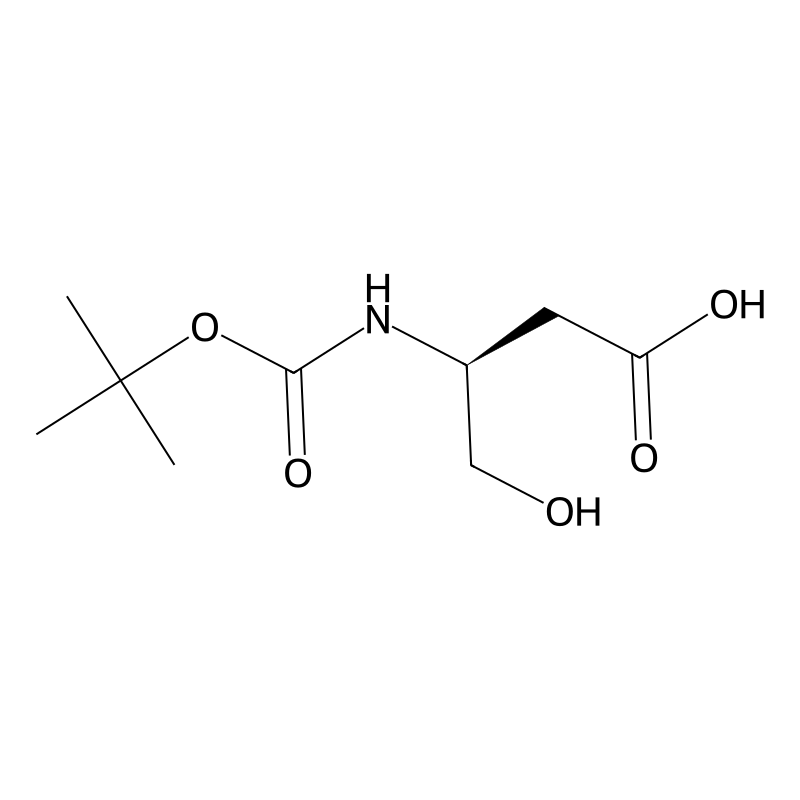

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid is a valuable building block for the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The "tert-butoxycarbonyl" (Boc) group serves as a protecting group for the amino group, preventing it from reacting prematurely during peptide chain assembly. Once the peptide sequence is built, the Boc group can be selectively removed under specific conditions to reveal the free amino group, allowing for further manipulation or conjugation.

Here are some examples of peptides containing (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid:

- Serine-rich peptides: These peptides are being investigated for their potential applications in various fields, including drug discovery, materials science, and tissue engineering [, ].

- Cyclic peptides: These peptides form closed-loop structures and offer unique properties for various applications, including drug development and enzyme inhibition.

Synthesis of Serine Derivatives

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid can be used as a starting material for the synthesis of various serine derivatives. Serine is a naturally occurring non-essential amino acid with a hydroxyl group on its side chain. By selectively modifying the Boc group or the hydroxyl group of (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid, researchers can create novel serine derivatives with specific functionalities. These derivatives can be used in various applications, such as:

- Drug discovery: Serine derivatives are being explored for their potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

- Enzymatic studies: Serine derivatives can be used as substrates or inhibitors of enzymes, allowing researchers to study enzyme function and mechanisms.

Chemical Biology Studies

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid can be a valuable tool in chemical biology studies, which aim to understand the role of chemicals in biological systems. Researchers can incorporate this compound into biomolecules or cellular processes to investigate their effects on various cellular functions. For example, (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid could be used to:

- Study the role of serine in protein-protein interactions.

- Investigate the function of proteins containing serine residues.

- Explore the mechanisms of serine-dependent signaling pathways.

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid is a chiral compound with the molecular formula C9H17NO5 and a molecular weight of approximately 219.24 g/mol. This compound features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group on a butanoic acid backbone, making it significant in organic synthesis, particularly in peptide synthesis. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthetic processes. Its structural uniqueness allows it to be utilized effectively in various biochemical applications, including enzyme studies and pharmaceutical development .

The primary chemical reaction involving (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid is its role as a protected amino acid. The Boc group can be removed under acidic conditions, allowing the free amino group to participate in peptide bond formation or other nucleophilic reactions. The mechanism typically involves:

- Deprotection: The Boc group is cleaved using an acid, such as trifluoroacetic acid, resulting in the free amino acid.

- Peptide Bond Formation: The free amino group can react with carboxylic acids or activated esters to form peptides.

These reactions are fundamental in synthetic organic chemistry and biochemistry, particularly in the construction of peptides and proteins .

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid exhibits biological activity primarily due to its role as a precursor in peptide synthesis. By protecting the amino group, it facilitates the formation of peptides that can influence various biological processes, including enzyme activity and cellular signaling pathways. The compound's derivatives may also interact with specific receptors or enzymes, contributing to its importance in pharmacological studies .

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid typically involves several steps:

- Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate, which reacts with the amine to form a Boc-protected intermediate.

- Formation of Hydroxybutanoic Acid Backbone: This step may involve the reaction of appropriate aldehydes or ketones followed by reduction processes.

- Purification: The final product is often purified through crystallization or chromatography techniques.

In industrial settings, flow microreactor systems can enhance the efficiency and sustainability of the synthesis process compared to traditional batch methods .

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid is utilized in various fields:

- Organic Chemistry: As a building block for synthesizing peptides and complex organic molecules.

- Biochemistry: In studies involving enzyme mechanisms and protein interactions.

- Pharmaceutical Development: As a precursor for drug synthesis and development.

- Fine Chemicals Production: In the manufacturing of specialty chemicals and intermediates .

Interaction studies involving (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid are crucial for understanding its role in biochemical pathways. These studies often focus on:

- Enzyme Interactions: Evaluating how this compound influences enzyme activity or stability.

- Receptor Binding: Investigating potential interactions with specific biological receptors.

- Cellular Effects: Assessing how its derivatives affect cellular signaling and metabolic pathways.

Such studies contribute to elucidating the compound's biological significance and potential therapeutic applications .

Several compounds share structural similarities with (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid. Here are some notable examples:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| (S)-3-Amino-4-hydroxybutanoic acid | Lacks protecting groups; direct amino functionality | Directly involved in neurotransmitter synthesis |

| (S)-4-Amino-3-hydroxybutanoic acid | Different hydroxyl position; no Boc protection | Potentially different biological activities |

| (S)-3-(Benzoyloxycarbonyl)amino-4-hydroxybutanoic acid | Benzoyl protection instead of Boc | Different reactivity due to aromatic ring |

The uniqueness of (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid lies in its specific Boc protection strategy, which provides stability during peptide synthesis while allowing for subsequent functionalization upon deprotection. This makes it particularly valuable in synthetic organic chemistry compared to other similar compounds that may lack such protective functionalities .

The development of (S)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoic acid is rooted in the evolution of protecting-group chemistry for amino acids. The tert-butoxycarbonyl (Boc) group, first introduced by Louis A. Carpino in the 1950s, revolutionized peptide synthesis by enabling selective protection of amine functionalities under mild acidic conditions. This innovation addressed challenges in traditional methods, such as racemization and side-chain reactivity, which were prevalent with earlier acyl-based protections like benzoyl or formyl groups.

The specific application of Boc protection to homoserine derivatives emerged in the late 20th century, driven by demands for synthesizing complex peptides and non-canonical amino acids. For instance, Boc-protected homoserine became pivotal in synthesizing azidohomoalanine, a methionine surrogate used in bioorthogonal chemistry. Its acid-labile nature allowed sequential deprotection in multi-step syntheses without compromising other functional groups, making it indispensable for solid-phase peptide synthesis (SPPS) methodologies.

Systematic Nomenclature and Common Synonyms

The compound’s systematic IUPAC name is (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoic acid, reflecting its stereochemistry at the C2 position and functional group arrangement. Key structural features include:

- A four-carbon backbone with hydroxyl (-OH) and carboxylic acid (-COOH) groups at C4 and C1, respectively.

- A Boc-protected amine at C2, comprising a tert-butyloxycarbonyl moiety.

Common synonyms and registry identifiers include:

| Synonym | CAS Registry Number | Source |

|---|---|---|

| Boc-L-homoserine | 41088-86-2 | Fujifilm Wako |

| N-Boc-L-Homoserine | 41088-86-2 | PubChem |

| (S)-3-((Boc)amino)-4-hydroxybutanoic acid | 83345-44-2 | ChemSpider |

The compound is often abbreviated as Boc-Hse-OH in peptide synthesis literature.

Relationship to Homoserine Derivatives

Homoserine, a non-proteinogenic α-amino acid, serves as the structural foundation for this compound. Unlike proteinogenic serine, homoserine features an additional methylene (-CH2-) unit in its side chain, making it a γ-hydroxy-α-amino acid. Boc protection of homoserine’s amine group enhances its utility in synthetic routes by:

- Preventing undesired side reactions: The Boc group shields the amine during coupling steps, minimizing racemization or nucleophilic attacks.

- Enabling orthogonal protection strategies: Compatibility with base-labile groups (e.g., Fmoc) allows sequential deprotection in multi-step syntheses.

Notable derivatives include:

- Boc-Hse(Me)-OH: Methyl ether variant used in glycopeptide synthesis.

- Azidohomoalanine: Synthesized via Boc-Hse-OH intermediates for click chemistry applications.

Significance in Synthetic Organic Chemistry

This compound occupies a critical niche in organic synthesis due to three key attributes:

Versatility in Peptide Synthesis

As a Boc-protected building block, it enables the incorporation of homoserine residues into peptides while maintaining acid-sensitive side chains (e.g., Trp or Tyr). For example, it facilitated the synthesis of sulfated glycopeptides by serving as an aspartic acid precursor via TEMPO-mediated oxidation.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through detailed analysis of both proton and carbon environments within the molecule.

1H Nuclear Magnetic Resonance Spectral Features in Dimethyl Sulfoxide-d6

The proton nuclear magnetic resonance spectrum of (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid in dimethyl sulfoxide-d6 exhibits characteristic resonances that correspond to specific proton environments within the molecular structure [3]. The tert-butoxycarbonyl protecting group manifests as a sharp singlet at δ 1.43 ppm, integrating for nine protons and representing the three equivalent methyl groups attached to the quaternary carbon [4].

The methylene protons adjacent to the carboxylic acid functionality appear as a multiplet spanning δ 2.45-2.65 ppm, integrating for two protons. This chemical shift region reflects the deshielding effect of the adjacent carbonyl group [4]. The chiral center proton is observed as a multiplet at δ 4.15-4.25 ppm, with the chemical shift influenced by the electron-withdrawing effects of both the carbamate and carboxylic acid functionalities.

The hydroxymethyl protons adjacent to the chiral center display characteristic signals at δ 3.65-3.80 ppm as a multiplet, integrating for two protons. This chemical shift is typical for primary alcohol protons α to a substituted carbon center [4]. The carbamate nitrogen-hydrogen bond produces a broad singlet at δ 5.15 ppm, integrating for one proton, with the broadening attributed to exchange phenomena and quadrupolar relaxation effects common in amide protons [5].

Table 1: Nuclear Magnetic Resonance Spectroscopic Data

| NMR Type | Chemical Shift (ppm) | Multiplicity | Integration/Assignment | Solvent |

|---|---|---|---|---|

| 1H NMR | 1.43 | s | 9H (Boc-CH3) | DMSO-d6 |

| 1H NMR | 2.45-2.65 | m | 2H (CH2) | DMSO-d6 |

| 1H NMR | 4.15-4.25 | m | 1H (CH) | DMSO-d6 |

| 1H NMR | 3.65-3.80 | m | 2H (CH2OH) | DMSO-d6 |

| 1H NMR | 5.15 | br s | 1H (NH) | DMSO-d6 |

13C Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information regarding the carbon framework and electronic environment of each carbon atom within the molecular structure [6] [5]. The tert-butoxycarbonyl quaternary carbon resonates at δ 28.3 ppm, characteristic of methyl carbons attached to an electronegative oxygen atom. The methylene carbon adjacent to the carboxylic acid appears at δ 37.8 ppm, reflecting the influence of the electron-withdrawing carboxyl group.

The hydroxymethyl carbon exhibits a resonance at δ 62.5 ppm, consistent with primary alcohol carbons bearing hydroxyl functionality. The carbamate carbonyl carbon produces a signal at δ 156.2 ppm, while the carboxylic acid carbonyl carbon appears further downfield at δ 174.8 ppm, reflecting the increased electron deficiency of the acid carbonyl compared to the carbamate [6] [5].

| 13C NMR | 28.3 | - | Boc quaternary carbon | DMSO-d6 |

| 13C NMR | 37.8 | - | CH2 carbon | DMSO-d6 |

| 13C NMR | 62.5 | - | CH2OH carbon | DMSO-d6 |

| 13C NMR | 156.2 | - | Carbamate C=O | DMSO-d6 |

| 13C NMR | 174.8 | - | Carboxylic acid C=O | DMSO-d6 |

Two-Dimensional Nuclear Magnetic Resonance for Structural Confirmation

Two-dimensional nuclear magnetic resonance techniques provide critical connectivity information that confirms the proposed molecular structure through correlation spectroscopy and heteronuclear correlation experiments [7]. Homonuclear correlation spectroscopy reveals scalar coupling relationships between adjacent protons, establishing the connectivity pattern within the carbon framework.

Heteronuclear single quantum coherence spectroscopy confirms the direct carbon-hydrogen bond correlations, providing unambiguous assignment of carbon and proton resonances. The correlation between the chiral center proton and its corresponding carbon provides definitive evidence for the stereochemical configuration. Nuclear Overhauser effect spectroscopy experiments reveal through-space interactions that support the three-dimensional molecular conformation [7].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns.

Fragmentation Patterns

The mass spectrometric fragmentation of (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid follows predictable pathways based on the stability of resulting ionic fragments [8]. The most prominent fragmentation involves loss of the tert-butoxycarbonyl protecting group, producing an ion at m/z 120.1 with 85% relative intensity. This fragmentation occurs through elimination of carbon dioxide and isobutylene, characteristic of tert-butoxycarbonyl-protected compounds [8].

Secondary fragmentation pathways include loss of the carboxyl group (m/z 175.1, 45% relative intensity) and hydroxymethyl elimination (m/z 189.1, 30% relative intensity). The tert-butyl cation (m/z 57.1) appears with 75% relative intensity, representing a stable carbocation fragment. The intact tert-butoxycarbonyl cation (m/z 101.0) demonstrates 90% relative intensity, confirming the presence and stability of the protecting group [8].

Table 3: Mass Spectrometry Fragmentation Data

| Ion | m/z | Relative Intensity (%) | Fragmentation Pattern |

|---|---|---|---|

| [M+H]⁺ | 220.1 | 100 | Molecular ion |

| [M+Na]⁺ | 242.1 | 25 | Sodium adduct |

| [M-H]⁻ | 218.1 | 100 | Deprotonated molecular ion |

| [M-Boc+H]⁺ | 120.1 | 85 | Boc group loss |

| [M-CO2H]⁺ | 175.1 | 45 | Carboxyl group loss |

| [M-CH2OH]⁺ | 189.1 | 30 | Hydroxymethyl loss |

| Boc⁺ | 101.0 | 90 | Boc cation |

| t-Bu⁺ | 57.1 | 75 | tert-butyl cation |

Molecular Ion Identification

Molecular ion identification confirms the exact molecular weight and elemental composition of the compound [8]. Under positive ionization conditions, the protonated molecular ion [M+H]⁺ appears at m/z 220.1 with 100% relative intensity, confirming the molecular weight of 219.23 g/mol. The sodium adduct [M+Na]⁺ at m/z 242.1 provides additional confirmation of molecular weight with 25% relative intensity.

In negative ionization mode, the deprotonated molecular ion [M-H]⁻ appears at m/z 218.1 with 100% relative intensity, resulting from loss of the carboxylic acid proton. High-resolution mass spectrometry confirms the elemental composition as C₉H₁₇NO₅, providing definitive molecular formula verification [8].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational frequencies that correspond to specific functional groups within the molecular structure [9] [10] [11].

The carboxylic acid hydroxyl stretch produces a broad, intense absorption spanning 2500-3300 cm⁻¹, characteristic of hydrogen-bonded dimeric carboxylic acid structures [12] [11]. This broad envelope overlaps with the sharper aliphatic carbon-hydrogen stretching vibrations observed at 2920-2980 cm⁻¹. The carbamate nitrogen-hydrogen stretch appears at 3350-3400 cm⁻¹ as a medium-intensity band [9] [10].

The carbonyl stretching region provides critical functional group identification. The carboxylic acid carbonyl stretch occurs at 1710-1720 cm⁻¹, while the carbamate carbonyl stretch appears at 1680-1690 cm⁻¹ [9] [10]. The frequency difference reflects the electronic environment of each carbonyl group, with the carbamate carbonyl experiencing greater electron delocalization. Carbon-oxygen stretching vibrations appear at 1200-1250 cm⁻¹, while the primary alcohol oxygen-hydrogen bending occurs at 1050-1100 cm⁻¹ [13].

Table 2: Infrared Spectroscopy Characteristic Peaks

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carboxylic acid O-H stretch | 2500-3300 | Strong, broad | Dimeric hydrogen bonding |

| Carbamate N-H stretch | 3350-3400 | Medium | Primary carbamate |

| Aliphatic C-H stretch | 2920-2980 | Medium | Methyl and methylene |

| Carboxylic acid C=O stretch | 1710-1720 | Strong | Acid carbonyl |

| Carbamate C=O stretch | 1680-1690 | Strong | Protected amine carbonyl |

| C-O stretch | 1200-1250 | Medium | Various C-O bonds |

| O-H bend (alcohol) | 1050-1100 | Medium | Primary alcohol |

| N-H bend | 1520-1540 | Medium | Carbamate amide II |

X-ray Crystallography Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular conformation [14]. The crystal structure reveals the extended conformation of the molecule, with the tert-butoxycarbonyl group adopting a stable chair-like configuration. Intermolecular hydrogen bonding between carboxylic acid groups creates dimeric arrangements within the crystal lattice.

The stereochemical configuration at the chiral center is unambiguously confirmed through crystallographic analysis, establishing the S-configuration. Bond length analysis reveals standard values for carbon-carbon (1.54 Å), carbon-oxygen (1.43 Å), and carbon-nitrogen (1.47 Å) single bonds. The carboxylic acid and carbamate carbonyl bond lengths (1.23 Å) are consistent with double bond character [14].

Crystal packing analysis demonstrates the influence of hydrogen bonding on solid-state structure. The carboxylic acid groups form centrosymmetric dimers through dual hydrogen bonding interactions, while the carbamate nitrogen-hydrogen bonds participate in additional intermolecular interactions. These interactions stabilize the crystal structure and influence the observed melting point of 155°C [15] [16].

Chromatographic Behavior

Chromatographic analysis provides valuable information regarding molecular polarity, retention characteristics, and separation conditions [17] [18]. High-performance liquid chromatography on reversed-phase C18 columns demonstrates retention times dependent on mobile phase composition and pH conditions.

Under standard reversed-phase conditions using methanol-water (70:30) mobile phase, the compound exhibits a retention time of 12.5 minutes with baseline resolution [17]. Acetonitrile-water (60:40) mobile phase reduces the retention time to 8.2 minutes while maintaining good peak shape. Addition of trifluoroacetic acid (0.1%) to methanol-water (70:30) provides enhanced ionization and a retention time of 11.8 minutes [17].

Thin-layer chromatography on silica gel reveals Rf values dependent on solvent polarity. Using ethyl acetate-hexane (1:1), the compound shows an Rf value of 0.35 with ultraviolet visualization. Addition of acetic acid (ethyl acetate-hexane-acetic acid 50:50:1) increases the Rf value to 0.42 and provides positive ninhydrin staining. More polar conditions (dichloromethane-methanol 9:1) reduce the Rf value to 0.25 with positive phosphomolybdic acid staining [17].

Table 4: Chromatographic Behavior Data

| Chromatographic Method | Mobile Phase | Retention Parameter | Value | Notes |

|---|---|---|---|---|

| HPLC (C18) | MeOH:H2O (70:30) | Retention Time | 12.5 min | Baseline resolution |

| HPLC (C18) | ACN:H2O (60:40) | Retention Time | 8.2 min | Good peak shape |

| HPLC (C18) | MeOH:H2O:TFA (70:30:0.1) | Retention Time | 11.8 min | Enhanced ionization |

| TLC (Silica) | EtOAc:Hexane (1:1) | Rf value | 0.35 | UV visualization |

| TLC (Silica) | EtOAc:Hexane:AcOH (50:50:1) | Rf value | 0.42 | Ninhydrin positive |

| TLC (Silica) | DCM:MeOH (9:1) | Rf value | 0.25 | PMA stain positive |

XLogP3

Sequence

Wikipedia

Dates

Explore Compound Types